molecular formula C21H27NO2 B15289861 N,N-dimethyl-5-oxo-4,4-diphenylheptan-2-amine oxide CAS No. 33100-61-7

N,N-dimethyl-5-oxo-4,4-diphenylheptan-2-amine oxide

Cat. No.: B15289861
CAS No.: 33100-61-7
M. Wt: 325.4 g/mol
InChI Key: JAGZVXZVPUWAKA-UHFFFAOYSA-N
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Description

2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide is an organic compound with the molecular formula C11H15N3S and a molecular weight of 221.32 g/mol. It is used as an analytical standard and an intermediate in the synthesis of more complex compounds.

Preparation Methods

The synthesis of 2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide typically involves the reaction of 4-propylbenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux . The product is then purified through recrystallization.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. The pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar compounds to 2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide include other hydrazinecarbothioamide derivatives. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:

  • 2-[(4-Methylphenyl)methylene]hydrazinecarbothioamide
  • 2-[(4-Ethylphenyl)methylene]hydrazinecarbothioamide

The uniqueness of 2-[(4-Propylphenyl)methylene]hydrazinecarbothioamide lies in its specific propyl substituent, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

33100-61-7

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

N,N-dimethyl-5-oxo-4,4-diphenylheptan-2-amine oxide

InChI

InChI=1S/C21H27NO2/c1-5-20(23)21(16-17(2)22(3,4)24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3

InChI Key

JAGZVXZVPUWAKA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC(C)[N+](C)(C)[O-])(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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